molecular formula C13H11N3 B6598898 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline CAS No. 611205-04-0

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline

Cat. No.: B6598898
CAS No.: 611205-04-0
M. Wt: 209.25 g/mol
InChI Key: KTOWNYLGCMJVNU-UHFFFAOYSA-N
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Description

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an aniline substituent at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-b]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a potent FGFR inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-12-3-1-2-9(7-12)11-6-10-4-5-15-13(10)16-8-11/h1-8H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOWNYLGCMJVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437761
Record name Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611205-04-0
Record name Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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